![molecular formula C18H18N2O4 B5312836 [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone](/img/structure/B5312836.png)
[1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone
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Overview
Description
[1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone, also known as DBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DBPM is a heterocyclic compound that contains a piperidine ring and a pyridine ring, which are connected through a methanone linker.
Scientific Research Applications
[1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has shown potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been studied for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been investigated for its potential as a modulator of G protein-coupled receptors. In neuroscience, [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been studied for its potential as a neuroprotective agent and a modulator of neurotransmitter release.
Mechanism of Action
The mechanism of action of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone is not fully understood, but it is believed to involve the modulation of G protein-coupled receptors. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been shown to bind to the dopamine D2 receptor and the adenosine A1 receptor, which are both G protein-coupled receptors. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone may also modulate the activity of other G protein-coupled receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone are dependent on the specific receptor it binds to and the cellular context in which it is used. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone has also been shown to modulate neurotransmitter release and protect neurons from oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone in lab experiments is its ability to modulate G protein-coupled receptors, which are involved in many physiological processes. [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone is also relatively easy to synthesize and purify. However, one limitation of using [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone in lab experiments is its potential for off-target effects, as it may bind to other receptors in addition to its intended target. Additionally, the mechanism of action of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to study its effects on other G protein-coupled receptors and their downstream signaling pathways. Additionally, the development of more specific [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone analogs may help to elucidate its mechanism of action and reduce off-target effects.
Synthesis Methods
The synthesis of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone involves the reaction of 2,6-dihydroxybenzoic acid with piperidine and pyridine-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone as a white crystalline solid. The purity and yield of [1-(2,6-dihydroxybenzoyl)piperidin-3-yl](pyridin-2-yl)methanone can be improved through recrystallization and purification techniques.
properties
IUPAC Name |
[1-(2,6-dihydroxybenzoyl)piperidin-3-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-14-7-3-8-15(22)16(14)18(24)20-10-4-5-12(11-20)17(23)13-6-1-2-9-19-13/h1-3,6-9,12,21-22H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAUVFPBYZBZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2O)O)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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